

2-(2-Chlorophenyl)azepane synthesis protocol

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)azepane

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Application Notes and Protocols

Topic: Synthesis Protocol for **2-(2-Chlorophenyl)azepane**

For: Researchers, Scientists, and Drug Development Professionals

A Multi-Step Synthetic Approach to 2-(2-Chlorophenyl)azepane: Principles and Detailed Protocol

Introduction

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle featured in numerous biologically active compounds and pharmaceutical agents. Its conformational flexibility allows it to interact with a wide range of biological targets. The 2-aryl substituted azepane motif, in particular, is a key structural element in molecules with potential applications in neuroscience and other therapeutic areas. This document provides a detailed, research-grade protocol for the synthesis of a specific derivative, **2-(2-Chlorophenyl)azepane**.

The synthesis described herein is a multi-step pathway designed for robustness and adaptability in a standard organic chemistry laboratory. The strategy hinges on three key transformations:

- Palladium-Catalyzed α -Arylation: Construction of the C-C bond between the chlorophenyl moiety and a cyclic ketone precursor.
- Ring Expansion (Homologation): Conversion of the six-membered cyclohexanone ring into a seven-membered cycloheptanone ring.
- Reductive Amination: Formation of the azepane ring via reaction of the cycloheptanone with an amine source and a selective reducing agent.

This guide explains the rationale behind each step, provides detailed experimental procedures, and outlines the necessary characterization and safety protocols.

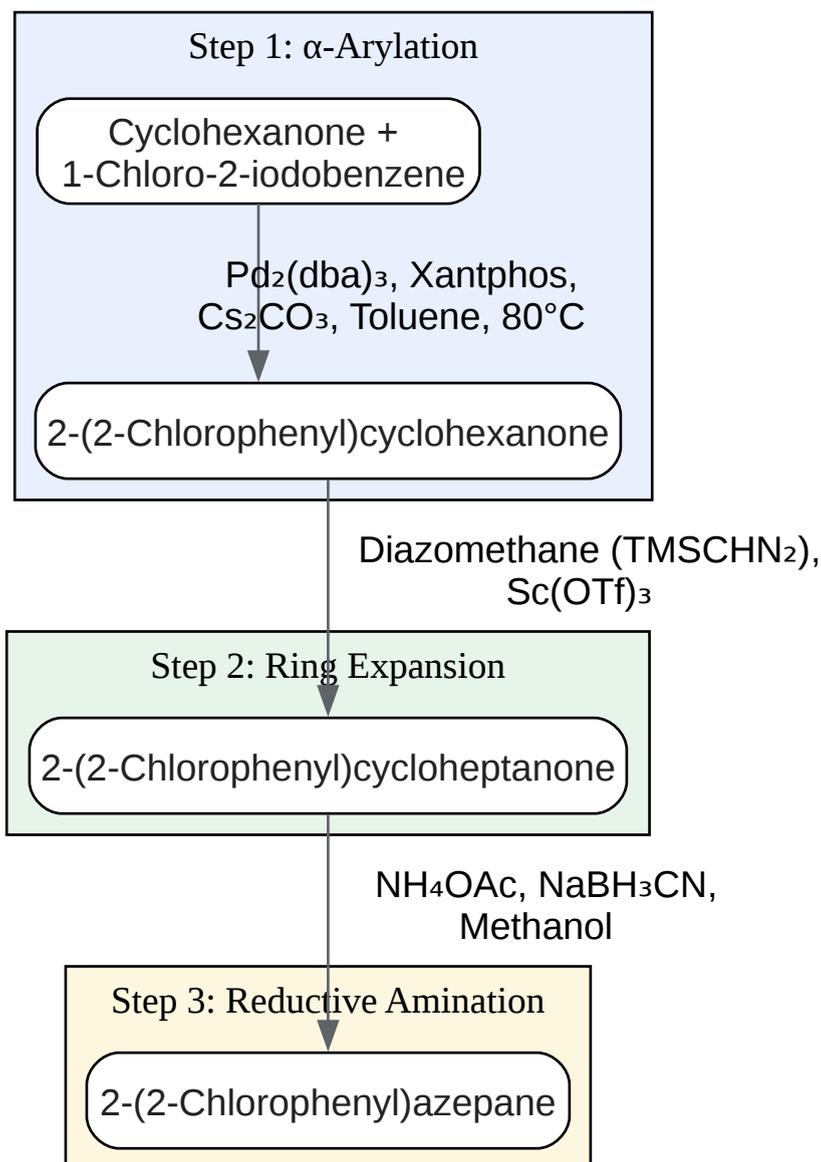
Principle of the Synthesis

The chosen synthetic route builds the target molecule by first establishing the 2-aryl substitution pattern on a readily available cyclic ketone, followed by expansion to the seven-membered carbocycle, and finally, introduction of the nitrogen atom to form the heterocycle.

- Step 1: α -Arylation of Cyclohexanone: The synthesis commences with a palladium-catalyzed α -arylation of cyclohexanone. This reaction is a powerful method for forming carbon-carbon bonds. The use of a specialized phosphine ligand like Xantphos is crucial; its wide bite angle and flexibility facilitate the crucial reductive elimination step in the catalytic cycle, leading to high yields of the desired 2-substituted product.^[1]
- Step 2: Ring Expansion via Diazoalkane Homologation: To create the seven-membered ring, a ring expansion of the 2-(2-chlorophenyl)cyclohexanone intermediate is performed. A reliable method for this one-carbon homologation is the reaction with a diazoalkane, often generated in situ or used as a solution of diazomethane, catalyzed by a Lewis acid such as scandium(III) triflate.^[2] This reaction proceeds via the formation of a diazonium adduct which then rearranges to the expanded ring with the expulsion of nitrogen gas.
- Step 3: Reductive Amination: The final azepane ring is constructed through reductive amination.^{[3][4]} This reaction involves two key stages: first, the cycloheptanone reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine in situ. Second, a mild and selective reducing agent, sodium cyanoborohydride (NaBH_3CN), reduces the imine C=N bond to an amine C-N bond, yielding the final **2-(2-Chlorophenyl)azepane** product.^{[3][4]} NaBH_3CN is the reductant of choice because it is capable of reducing the

protonated imine intermediate much faster than it reduces the starting ketone, preventing side reactions.[4]

Overall Synthetic Workflow



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Caption: Workflow for the synthesis of **2-(2-Chlorophenyl)azepane**.

Detailed Experimental Protocols

Safety Precautions: This protocol involves hazardous materials and reactions. All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Palladium catalysts, organohalides, diazomethane (or its precursors), and cyanoborohydride salts are toxic and must be handled with extreme care.

Protocol 1: Synthesis of 2-(2-Chlorophenyl)cyclohexanone

This protocol is adapted from established palladium-catalyzed α -arylation methods.[1]

Materials & Reagents:

Reagent/Material	Formula	M.W.	Amount	Moles
Cyclohexanone	C ₆ H ₁₀ O	98.14	1.47 g	15.0 mmol
1-Chloro-2-iodobenzene	C ₆ H ₄ ClI	238.45	2.38 g	10.0 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)	C ₅₁ H ₄₂ O ₃ Pd ₂	915.72	184 mg	0.2 mmol
Xantphos	C ₃₉ H ₃₂ OP ₂	578.62	139 mg	0.24 mmol
Cesium Carbonate (Cs ₂ CO ₃)	Cs ₂ CO ₃	325.82	6.5 g	20.0 mmol
Toluene (anhydrous)	C ₇ H ₈	-	10 mL	-

Procedure:

- Flask Preparation: Add Cs₂CO₃ (6.5 g), Pd₂(dba)₃ (184 mg), and Xantphos (139 mg) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

- Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 10-15 minutes.
- Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL), followed by cyclohexanone (1.47 g, 15.0 mmol), and finally 1-chloro-2-iodobenzene (2.38 g, 10.0 mmol) via syringe.
- Reaction: Immerse the flask in a preheated oil bath at 80°C. Stir the mixture vigorously overnight (12-16 hours).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(2-chlorophenyl)cyclohexanone.
- Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of 2-(2-Chlorophenyl)cycloheptanone

This protocol is a representative procedure for Lewis acid-catalyzed ring expansion of a ketone using a diazomethane surrogate.^[2]

Safety Warning: Diazomethane and its precursors like TMS-diazomethane are toxic and potentially explosive. Handle with extreme care behind a blast shield.

Materials & Reagents:

Reagent/Material	Formula	M.W.	Amount	Moles
2-(2-Chlorophenyl)cyclohexanone	C ₁₂ H ₁₃ ClO	208.68	1.04 g	5.0 mmol
Scandium(III) Triflate (Sc(OTf) ₃)	C ₃ F ₉ O ₉ S ₃ Sc	492.16	49 mg	0.1 mmol
TMS-diazomethane (2.0 M in hexanes)	C ₄ H ₁₀ N ₂ Si	114.22	3.0 mL	6.0 mmol
Dichloromethane (DCM, anhydrous)	CH ₂ Cl ₂	-	25 mL	-

Procedure:

- **Setup:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(2-chlorophenyl)cyclohexanone (1.04 g, 5.0 mmol) and Sc(OTf)₃ (49 mg, 0.1 mmol).
- **Dissolution:** Add anhydrous dichloromethane (25 mL) and stir until all solids are dissolved. Cool the solution to 0°C in an ice bath.
- **Reagent Addition:** Slowly add TMS-diazomethane solution (3.0 mL of 2.0 M solution, 6.0 mmol) dropwise over 30 minutes using a syringe pump. Vigorous bubbling (N₂ evolution) will be observed.
 - **Causality Note:** Slow addition is critical to control the reaction rate and prevent dangerous buildup of the diazoalkane.
- **Reaction:** After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

- Quenching: Carefully quench the reaction by adding a few drops of acetic acid until gas evolution ceases.
- Workup:
 - Dilute the mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate 2-(2-chlorophenyl)cycloheptanone.
- Characterization: Confirm the structure via ^1H NMR, ^{13}C NMR, and MS, verifying the incorporation of the additional methylene group.

Protocol 3: Synthesis of 2-(2-Chlorophenyl)azepane via Reductive Amination

This is a general protocol for the formation of a primary amine from a ketone.[\[3\]](#)[\[5\]](#)

Materials & Reagents:

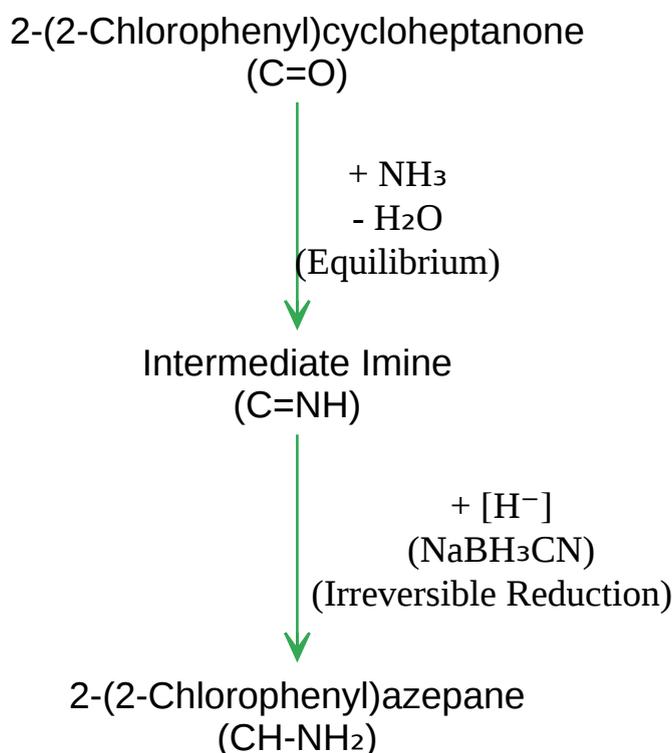
Reagent/Material	Formula	M.W.	Amount	Moles
2-(2-Chlorophenyl)cycloheptanone	C ₁₃ H ₁₅ ClO	222.71	0.89 g	4.0 mmol
Ammonium Acetate (NH ₄ OAc)	C ₂ H ₇ NO ₂	77.08	3.08 g	40.0 mmol
Sodium Cyanoborohydride (NaBH ₃ CN)	NaBH ₃ CN	62.84	0.38 g	6.0 mmol
Methanol (anhydrous)	CH ₃ OH	-	40 mL	-

Procedure:

- Setup: In a round-bottom flask, dissolve 2-(2-chlorophenyl)cycloheptanone (0.89 g, 4.0 mmol) and ammonium acetate (3.08 g, 40.0 mmol) in anhydrous methanol (40 mL).
 - Expertise Note: A large excess of the ammonia source (ammonium acetate) is used to drive the equilibrium towards the formation of the imine intermediate.
- pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to pH 6-7 with glacial acetic acid. This protonates the imine, making it more susceptible to reduction.
- Reducing Agent Addition: Add sodium cyanoborohydride (0.38 g, 6.0 mmol) to the solution in one portion.
- Reaction: Stir the reaction mixture at room temperature for 24 hours.
- Workup:
 - Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

- Add water (30 mL) to the residue and basify the solution to pH > 10 by the slow addition of 2 M NaOH solution.
- Extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude amine by flash column chromatography. A silica column eluted with a gradient of dichloromethane/methanol containing a small amount (e.g., 1%) of triethylamine can be effective.
 - Trustworthiness Note: The triethylamine is added to prevent the amine product from streaking on the acidic silica gel.
- Final Characterization: Obtain final ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the identity and purity of **2-(2-Chlorophenyl)azepane**.

Logical Diagram of Reductive Amination



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Caption: Key steps in the reductive amination reaction mechanism.

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